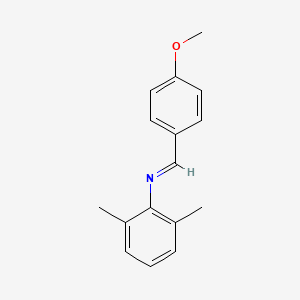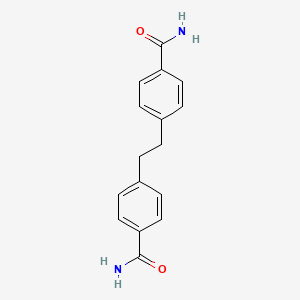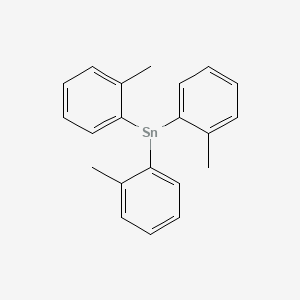
CID 6383610
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Boron trifluoride etherate is typically prepared by reacting boron trifluoride gas with diethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production of boron trifluoride etherate involves the use of automated systems to handle the highly reactive boron trifluoride gas safely .
Chemical Reactions Analysis
Boron trifluoride etherate undergoes several types of chemical reactions, primarily due to its role as a Lewis acid. Some of the common reactions include:
Substitution Reactions: It can react with various nucleophiles, leading to the formation of different adducts.
Complex Formation: It forms complexes with weak Lewis bases, which can then undergo further reactions with nucleophiles.
Common reagents used in these reactions include diethyl ether and various nucleophiles. The major products formed depend on the specific nucleophile and reaction conditions used.
Scientific Research Applications
Boron trifluoride etherate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring a strong Lewis acid.
Biology: It is used in the preparation of certain biological compounds and in the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of boron trifluoride etherate involves its ability to act as a Lewis acid. It can accept electron pairs from Lewis bases, forming stable complexes. These complexes can then participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Boron trifluoride etherate is unique due to its strong Lewis acid properties and its ability to form stable complexes with a wide range of Lewis bases. Similar compounds include:
- Boron trifluoride methanol complex
- Boron trifluoride tetrahydrofuran complex
- Boron trifluoride dimethyl ether complex
These compounds share similar properties but differ in their reactivity and stability, depending on the specific Lewis base used .
Properties
Molecular Formula |
C21H21Sn |
|---|---|
Molecular Weight |
392.1 g/mol |
InChI |
InChI=1S/3C7H7.Sn/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; |
InChI Key |
JMJXPASKXSJSNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


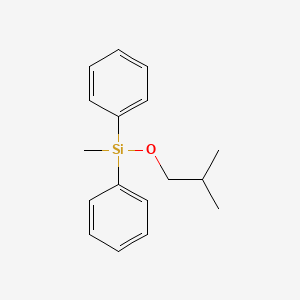
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
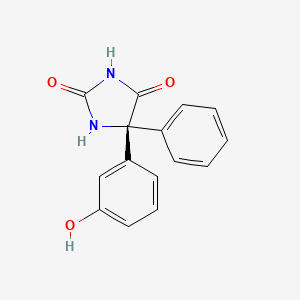
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
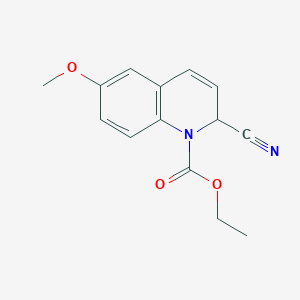
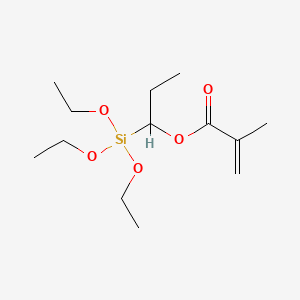
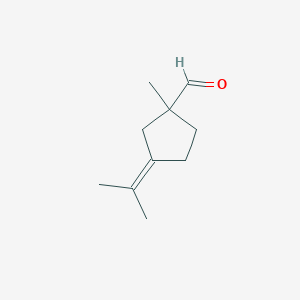
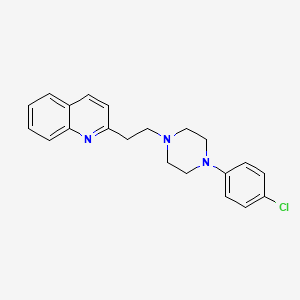

![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)

